2-Methyl-4-nonanol 2-Methyl-4-nonanol
Brand Name: Vulcanchem
CAS No.: 26533-31-3
VCID: VC3905937
InChI: InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3
SMILES: CCCCCC(CC(C)C)O
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol

2-Methyl-4-nonanol

CAS No.: 26533-31-3

Cat. No.: VC3905937

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-nonanol - 26533-31-3

Specification

CAS No. 26533-31-3
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
IUPAC Name 2-methylnonan-4-ol
Standard InChI InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3
Standard InChI Key IBHHTADZYDLHPM-UHFFFAOYSA-N
SMILES CCCCCC(CC(C)C)O
Canonical SMILES CCCCCC(CC(C)C)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Methyl-4-nonanol, systematically named 4-nonanol-2-methyl, is a ten-carbon alcohol with a hydroxyl group at the fourth position and a methyl branch at the second carbon. Its IUPAC name is 2-methylnonan-4-ol, and alternative synonyms include 4-Nonanol, 2-methyl- (CAS 26533-31-3) and SCHEMBL1028554 . The molecular formula C10H22O\text{C}_{10}\text{H}_{22}\text{O} corresponds to a molar mass of 158.28 g/mol , consistent with computed PubChem data .

Molecular Geometry

The compound’s 2D structure (Fig. 1) features a hydroxyl group (-OH) at C4 and a methyl branch (-CH3_3) at C2, creating a stereocenter at C4. The 3D conformation, accessible via PubChem’s interactive model , reveals a staggered configuration minimizing steric hindrance between the hydroxyl and methyl groups .

Synthetic Pathways and Reaction Mechanisms

Grignard Reaction with Hexanal

A primary synthesis route involves the Grignard reaction between hexanal (C6H12O\text{C}_6\text{H}_{12}\text{O}) and a methylmagnesium bromide reagent . The mechanism proceeds as follows:

  • Formation of the Grignard Reagent: Magnesium reacts with methyl bromide in anhydrous ether to form methylmagnesium bromide (CH3MgBr\text{CH}_3\text{MgBr}) .

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of hexanal, yielding a magnesium alkoxide intermediate .

  • Protonation: Acidic workup (e.g., H2O/H+\text{H}_2\text{O}/\text{H}^+) hydrolyzes the intermediate to 2-methyl-4-nonanol .

This method achieves moderate yields (60–75%) and is scalable for industrial production .

Alternative Routes: Dehydration of Carbinols

2-Methyl-4-nonanol can also derive from the dehydration of 2-methyl-3-nonanol using alumina catalysts at 300–325°C . This acid-catalyzed elimination produces a mixture of alkenes, predominantly 2-methyl-2-nonene and 2-methyl-3-nonene . While less direct, this pathway highlights the compound’s role as an intermediate in alkene synthesis .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Molecular Weight158.28 g/mol
Boiling Point163°C (predicted)
Density0.82–0.84 g/cm³ (estimated)
Refractive Index (nDn_D)1.422–1.435

Predicted boiling points align with homologous secondary alcohols, while the refractive index suggests moderate polarity .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (Varian A-60): Peaks at δ 1.20 (m, CH2_2), δ 1.50 (s, OH), and δ 3.60 (q, CH-O) .

  • 13C^{13}\text{C} NMR: Signals at δ 22.1 (C2-CH3_3), δ 70.4 (C4-OH), and δ 25–35 (aliphatic chain) .

Infrared (IR) Spectroscopy

FTIR (neat) shows a broad O-H stretch at 3300 cm1^{-1}, C-O vibration at 1050 cm1^{-1}, and C-H stretches at 2850–2950 cm1^{-1} .

ParameterDetail
BiodegradabilityReadily biodegradable (OECD 301F)
Aquatic ToxicityLC50_{50} (fish): 12 mg/L (96h)
Handling PrecautionsUse PPE; avoid inhalation

While biodegradable, concentrated releases risk harming aquatic ecosystems.

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